

A Comparative Guide to M35 TFA and M40 Galanin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35 TFA	
Cat. No.:	B15494613	Get Quote

For researchers and professionals in drug development, the nuanced differences between galanin receptor ligands are critical for targeted therapeutic strategies. This guide provides an objective comparison of two widely studied chimeric peptide antagonists, M35 TFA and M40, focusing on their performance as galanin receptor ligands, supported by experimental data.

Introduction to M35 TFA and M40

M35 and M40 are chimeric peptides that have been instrumental in elucidating the physiological roles of galanin, a neuropeptide involved in a wide range of biological processes. Both ligands are known to interact with the three G protein-coupled galanin receptor subtypes (GalR1, GalR2, and GalR3) but exhibit distinct pharmacological profiles. While primarily classified as antagonists, both M35 and M40 have been reported to display partial agonist activity depending on the receptor subtype and cellular context[1][2][3]. A key distinction lies in their composition; M35 is a chimera of galanin(1-13) and bradykinin(2-9) amide, whereas M40 consists of galanin(1-12) with a C-terminal extension of -Pro³-(Ala-Leu)²-Ala amide[1][3].

Quantitative Comparison of Binding Affinities

The binding affinities of M35 TFA and M40 for galanin receptors have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that the data are compiled from different sources and experimental conditions may vary.

Table 1: Binding Affinity (Ki) of M35 TFA and M40 at Human Galanin Receptors



Ligand	GalR1 Ki (nM)	GalR2 Ki (nM)	GalR3 Ki (nM)
M35 TFA	0.11	2.0	Data not available
M40	1.82	5.1	Data not available

Table 2: Inhibitory Concentration (IC50) of M40

Ligand	Tissue/Cell Line	IC50 (nM)
M40	Rat hypothalamic membranes	15
M40	Hippocampal, hypothalamic, and spinal cord membranes; Rin m5F cells	3-15

Note: Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that inhibits a biological response by 50%.

Based on the available data, M35 TFA demonstrates a higher binding affinity for both GalR1 and GalR2 compared to M40. Data on the binding affinities for GalR3 for both ligands from comparative studies are limited, and it has been noted that neither M35 nor M40 are selective for specific galanin receptor subtypes.

Functional Activity: A Tale of Mixed Agonism and Antagonism

The functional activities of M35 TFA and M40 are complex, with both ligands exhibiting antagonist and partial agonist properties.

M35 TFA is predominantly characterized as a potent galanin receptor antagonist. However, it can also act as an agonist, particularly at higher concentrations. For instance, in the absence of endogenous galanin, M35 has been shown to have an intrinsic agonistic effect, promoting neurite outgrowth from dorsal root ganglion neurons. This dual activity is also observed in its modulation of cAMP levels, where it can act as an agonist at higher concentrations. In vivo



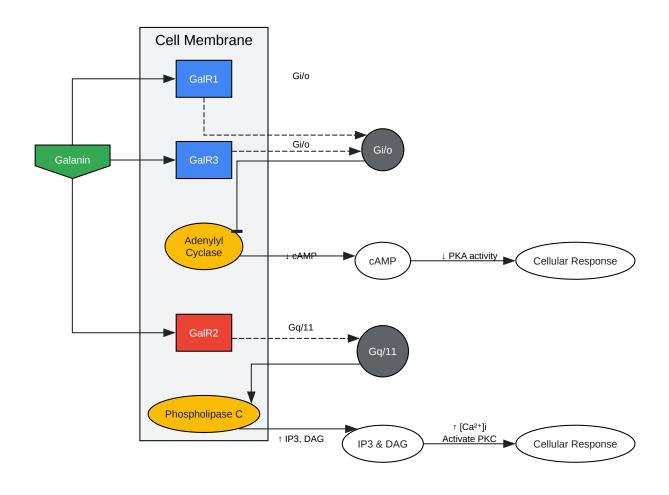
studies have shown that M35 can ameliorate cerulein-induced acute pancreatitis in mice, a therapeutic effect not observed with M40.

M40 is also widely used as a galanin receptor antagonist, effectively blocking galanin-induced feeding and deficits in choice accuracy. However, it exhibits weak partial agonist activity at peripheral GalR2 receptors at doses greater than 100 nM. In certain cellular systems, such as isolated mouse pancreatic islets and Rin m5F cells, M40 acts as a weak agonist, failing to antagonize galanin-mediated inhibition of insulin release and cAMP accumulation.

Galanin Receptor Signaling Pathways

The differential effects of M35 TFA and M40 can be partly understood by the distinct signaling pathways coupled to the galanin receptor subtypes.





Click to download full resolution via product page

Caption: Galanin receptor signaling pathways.

GalR1 and GalR3 primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 mainly signals through the Gq/11 pathway, which activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

Experimental Protocols



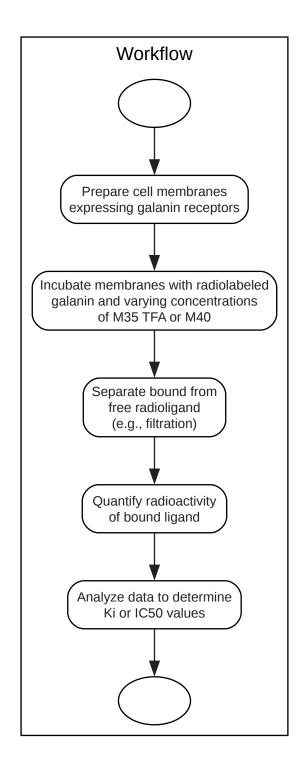


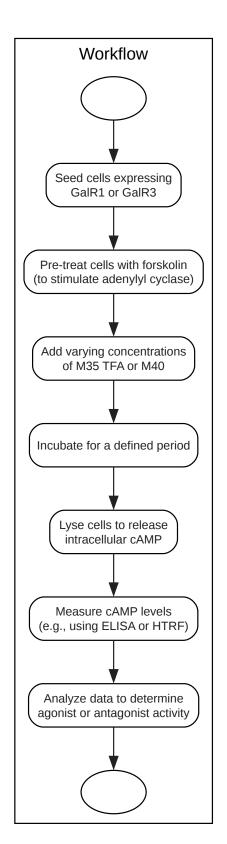
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison of M35 TFA and M40.

Radioligand Binding Assay (Generalized Protocol)

This assay is used to determine the binding affinity of ligands to their receptors.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Galanin Receptors and Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to M35 TFA and M40 Galanin Receptor Ligands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494613#m35-tfa-vs-m40-galanin-receptor-ligand-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com